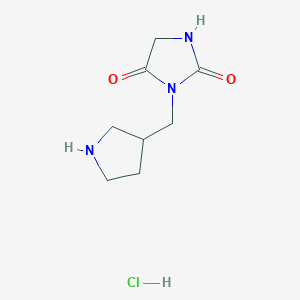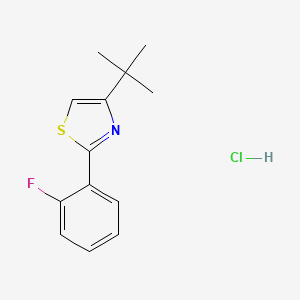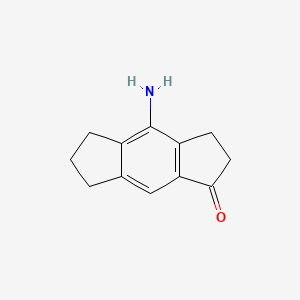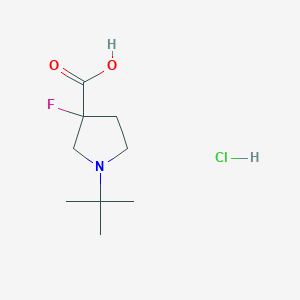
tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1257294-07-7 . It has a molecular weight of 240.3 and its IUPAC name is tert-butyl 3- (2-oxo-1-pyrrolidinyl)-1-azetidinecarboxylate . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O3/c1-12(2,3)17-11(16)13-7-9(8-13)14-6-4-5-10(14)15/h9H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . and is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Routes : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate, has been synthesized through efficient and scalable routes. These compounds provide a basis for further selective derivation on azetidine and cyclobutane rings, offering novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Functionalization for Drug Discovery : A related compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, has been synthesized efficiently and used in the development of novel macrocyclic Tyk2 inhibitors, highlighting the utility of these compounds in drug discovery (Sasaki et al., 2020).
Masked Dipoles for Cycloaddition Reactions : tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine, closely related to the compound of interest, have been utilized as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. These reactions result in imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
Applications in Synthesis of Heterocycles
Formation of Azetidines and Pyrrolidines : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines. Oxidation of these azetidines results in azetidine-2-carboxylic acids, demonstrating the versatility of these compounds in synthesizing heterocycles (Medjahdi et al., 2009).
Synthesis of Amino Acid-Azetidine Chimeras : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position have been synthesized from tert-butyl esters. These chimeras are useful for studying the influence of conformation on peptide activity, showcasing the compound's relevance in biochemical research (Sajjadi & Lubell, 2008).
Ligand Synthesis for Nicotinic Receptors : tert-Butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, a similar compound, has been synthesized for potential use as a novel ligand for nicotinic receptors, demonstrating the compound's potential in neuroscientific research (Karimi & Långström, 2002).
Safety and Hazards
The safety information available indicates that this compound is corrosive . The hazard statement is H314 , which means it causes severe skin burns and eye damage. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8(7-14)9-4-5-13-10(9)15/h8-9H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQORFOPNOYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)

![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)







![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)